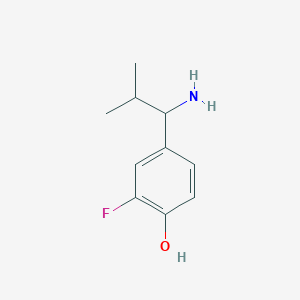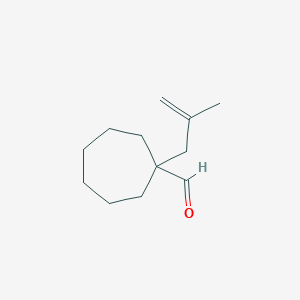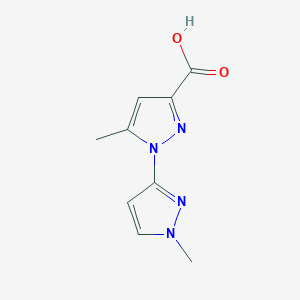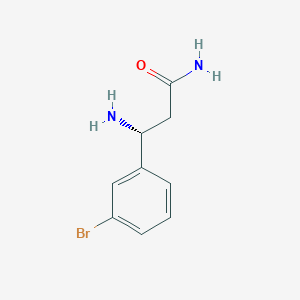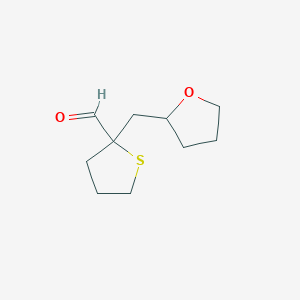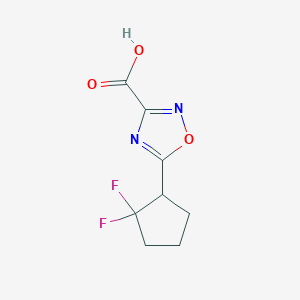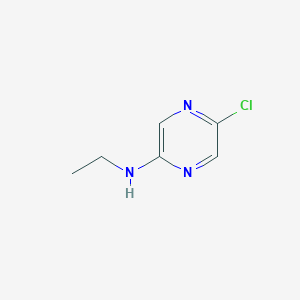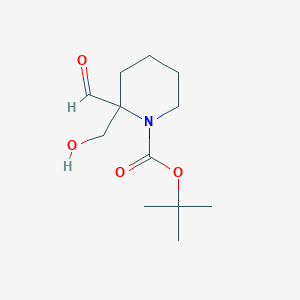
tert-Butyl 2-formyl-2-(hydroxymethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-formyl-2-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a formyl group, and a hydroxymethyl group attached to a piperidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-formyl-2-(hydroxymethyl)piperidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available piperidine derivatives.
Formylation: The piperidine derivative undergoes formylation using reagents such as formic acid or formyl chloride in the presence of a catalyst.
Hydroxymethylation: The formylated piperidine is then subjected to hydroxymethylation using formaldehyde and a base such as sodium hydroxide.
tert-Butyl Protection: The hydroxymethylated product is protected with a tert-butyl group using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-formyl-2-(hydroxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl or hydroxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl 2-formyl-2-(hydroxymethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-formyl-2-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The formyl and hydroxymethyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The tert-butyl group provides steric protection, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development for targeted protein degradation.
tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Another compound used in PROTAC development.
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): An intermediate in the manufacture of fentanyl and related derivatives.
Properties
Molecular Formula |
C12H21NO4 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl 2-formyl-2-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-5-4-6-12(13,8-14)9-15/h8,15H,4-7,9H2,1-3H3 |
InChI Key |
XJUMUQLVJGEHRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1(CO)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



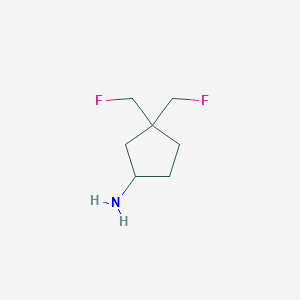
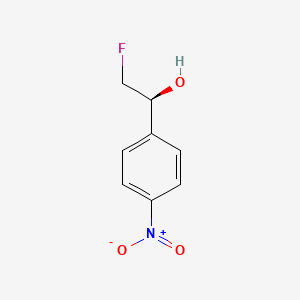
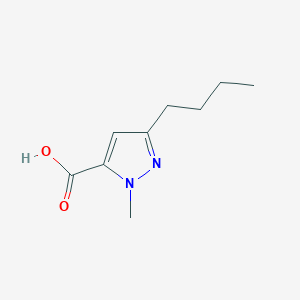
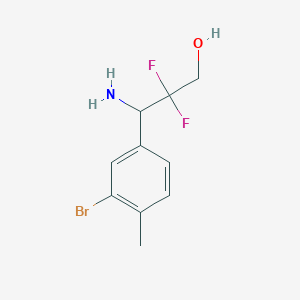
![11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13302943.png)
